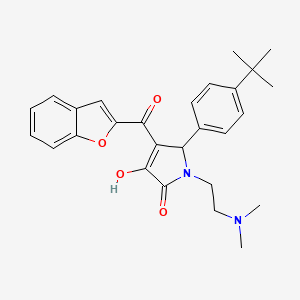

4-(benzofuran-2-carbonyl)-5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Description

4-(Benzofuran-2-carbonyl)-5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic pyrrolone derivative featuring a benzofuran-2-carbonyl moiety, a 4-(tert-butyl)phenyl group, and a 2-(dimethylamino)ethyl substituent. Its synthesis typically involves multi-step reactions, including Knorr pyrrole synthesis and subsequent functionalization via acylation and alkylation steps, as observed in analogs from the evidence .

Properties

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O4/c1-27(2,3)19-12-10-17(11-13-19)23-22(25(31)26(32)29(23)15-14-28(4)5)24(30)21-16-18-8-6-7-9-20(18)33-21/h6-13,16,23,31H,14-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMZUKHDNLYQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-5-(4-(tert-butyl)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C31H30N2O4

- Molecular Weight : 494.6 g/mol

- IUPAC Name : 3-(1-benzofuran-2-carbonyl)-1-(4-tert-butylphenyl)-2-[4-(dimethylamino)phenyl]-4-hydroxy-2H-pyrrol-5-one

The structure of the compound features a benzofuran moiety, a tert-butyl group, and a dimethylaminoethyl side chain, contributing to its unique pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this pyrrolone exhibit significant antimicrobial properties. For instance, related compounds have demonstrated activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds suggest strong antibacterial effects, with some exhibiting potency comparable to standard antibiotics like kanamycin .

The biological activity of the compound may be attributed to its ability to inhibit specific enzymes involved in bacterial metabolism. For example, studies have shown that certain derivatives can inhibit the enzyme ecKAS III, which plays a crucial role in fatty acid synthesis in bacteria. The half-maximal inhibitory concentration (IC50) values for these interactions indicate a potent inhibitory effect, suggesting that the compound could serve as a lead for antibiotic development .

Study 1: Antibacterial Efficacy

In a comparative study, the compound was tested against several bacterial strains. The results indicated that it had significant efficacy against Pseudomonas aeruginosa and Staphylococcus aureus, with MIC values lower than those observed for conventional antibiotics. The study highlighted the potential of this compound as an alternative therapeutic agent in treating resistant bacterial infections .

Study 2: Enzymatic Inhibition

A detailed enzymatic assay revealed that the compound effectively inhibited ecKAS III, with an IC50 value of 5.6 µM. This finding supports the hypothesis that the antibacterial activity is linked to its interaction with key metabolic pathways in bacteria. The structural features of the compound were analyzed using molecular docking studies, which confirmed favorable binding interactions at the active site of the enzyme .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C31H30N2O4 |

| Molecular Weight | 494.6 g/mol |

| Antibacterial MIC (E. coli) | 32 µg/mL |

| Antibacterial MIC (S. aureus) | 16 µg/mL |

| IC50 (ecKAS III) | 5.6 µM |

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrrolone Derivatives

*Calculated based on molecular formula.

Key Observations:

Acyl Group Variations : The benzofuran-2-carbonyl group in the target compound contrasts with 4-methylbenzoyl (compound 20) and 4-butoxybenzoyl (compound in ), which may alter π-π stacking interactions in biological targets .

Morpholine (in ) and tetrahydrofuran (in ) substituents introduce heterocyclic motifs that could influence pharmacokinetics.

Structure-Activity Relationship (SAR) Insights

While direct bioactivity data for the target compound is absent in the evidence, SAR trends from analogs suggest:

- Hydroxy Group at Position 3 : Critical for hydrogen bonding with biological targets, as seen in compound 20 (62% yield, stable crystalline form) .

- Benzofuran vs. Benzoyl Groups : Benzofuran-2-carbonyl (target compound) may exhibit enhanced rigidity and electron-rich properties compared to simpler benzoyl groups, influencing receptor binding .

- Tertiary Amine Substituents: The 2-(dimethylamino)ethyl group likely improves solubility and bioavailability compared to non-amine substituents (e.g., 2-furylmethyl in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.